N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group at position 7 and a carboxamide linkage to a 1,3,4-oxadiazole ring bearing a furan-2-yl substituent at position 3. This structure combines electron-rich aromatic systems (furan, benzofuran) with the rigid, planar 1,3,4-oxadiazole moiety, which is known to enhance metabolic stability and bioavailability in medicinal chemistry contexts .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c1-21-10-5-2-4-9-8-12(23-13(9)10)14(20)17-16-19-18-15(24-16)11-6-3-7-22-11/h2-8H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKGURLPBVMFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions.
Introduction of the benzofuran moiety: The benzofuran ring can be synthesized via the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,5-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives under hydrogenation conditions.
Substitution: The benzofuran moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation under controlled conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Nitro or halogenated benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that compounds containing furan and oxadiazole moieties exhibit promising antimicrobial properties. For instance, derivatives of oxadiazole have been shown to inhibit bacterial growth effectively. A study demonstrated that similar compounds could target bacterial enzymes, leading to their potential use as antibiotics.
1.2 Anticancer Properties
The oxadiazole ring has been associated with anticancer activity due to its ability to interfere with cellular processes. Compounds like N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide may induce apoptosis in cancer cells by activating specific pathways involved in cell death .
1.3 Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been documented in various studies. These compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Material Science Applications
2.1 Organic Electronics
The unique electronic properties of furan-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of oxadiazole enhances the charge transport properties, improving device efficiency .
2.2 Polymer Chemistry
This compound can be used as a monomer for synthesizing polymers with tailored properties. These polymers exhibit excellent thermal stability and mechanical strength, making them suitable for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are often explored for their pharmacological activities. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Differences: The target compound replaces the sulfamoyl benzamide group in LMM5 and LMM11 with a 7-methoxybenzofuran-2-carboxamide. This substitution introduces a fused benzofuran system, which may enhance π-π stacking interactions in biological targets compared to the linear benzamide derivatives .
Antifungal Activity :
- While the target compound’s antifungal efficacy remains uncharacterized, LMM11 (with the same 5-(furan-2-yl) substituent) demonstrates potent activity (MIC = 4 µg/mL), outperforming LMM5 (MIC = 8 µg/mL). This highlights the furan-2-yl group’s role in enhancing antifungal potency .
- The absence of sulfamoyl groups in the target compound may reduce off-target interactions but could also diminish solubility, a critical factor in bioavailability.
Synthesis and Scalability :
- The target compound’s synthesis involves condensation of 5-phenyl-1,3,4-oxadiazole-2-amine with furan-2-aldehyde under acidic conditions , a method distinct from the commercial sourcing of LMM5/LMM11. This route may offer scalability but requires optimization to improve yields and purity.
Biological Activity
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a furan ring and an oxadiazole moiety, both of which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzofuran core substituted with a methoxy group and an oxadiazole ring, suggesting potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The furan and oxadiazole rings can participate in redox reactions, potentially acting as antioxidants.
- Antimicrobial Properties : Compounds containing oxadiazoles have been reported to exhibit antimicrobial activity against various pathogens.
- Anticancer Activity : The structural components may interact with cellular pathways involved in cancer proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
These findings suggest that the compound may inhibit tumor growth through mechanisms such as cell cycle arrest and induction of apoptosis.
Antimicrobial Activity
The oxadiazole moiety is known for its broad-spectrum antimicrobial effects. Research indicates that derivatives of oxadiazoles demonstrate activity against bacteria and fungi:
Case Studies
Several case studies have highlighted the biological significance of compounds related to this compound:
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Study on Anticancer Effects : A recent study evaluated the anticancer effects of various benzofuran derivatives on multiple human cancer cell lines. The results indicated that modifications at specific positions on the benzofuran ring significantly enhanced antiproliferative activity.
"Compounds with methoxy substitutions exhibited 3–10 times higher activity than their unsubstituted counterparts" .
- Antimicrobial Efficacy : A series of oxadiazole derivatives were tested for their antimicrobial properties against common pathogens. The results demonstrated that these compounds could serve as potential lead candidates for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
